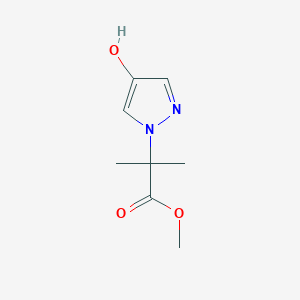
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester
Overview
Description
2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester is a chemical compound with the following characteristics:
- Chemical Formula : C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>
- Molecular Weight : Approximately 182.18 g/mol
- IUPAC Name : Methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-hydroxypyrazole with 2-methylpropionic acid (also known as isobutyric acid ) in the presence of a suitable reagent or catalyst. The esterification process results in the formation of the methyl ester.
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester consists of the following components:
- A pyrazole ring with a hydroxyl group attached at the 4-position.
- A methyl group (CH<sub>3</sub>) at the 2-position of the pyrazole ring.
- A propionic acid moiety (CH<sub>3</sub>CH<sub>2</sub>COOH) linked to the pyrazole ring via an ester linkage.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Hydrolysis : The ester bond can be cleaved by water, yielding the corresponding carboxylic acid and methanol.
- Acid-Catalyzed Esterification : The reverse reaction of its synthesis, where the ester is formed from the corresponding carboxylic acid and alcohol.
Physical And Chemical Properties Analysis
- Melting Point : Information on the melting point is not readily available.
- Solubility : It is likely soluble in organic solvents due to its ester functionality.
- Stability : The compound should be stable under standard storage conditions.
Safety And Hazards
- Toxicity : No specific toxicity data are available for this compound. However, standard safety precautions should be followed when handling any chemical.
- Hazardous Reactions : Avoid strong acids or bases, as they may cause hydrolysis of the ester bond.
- Personal Protective Equipment : Use appropriate protective gear (gloves, goggles, lab coat) during handling.
Future Directions
Future research could focus on:
- Biological Activity : Investigating potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.
- Synthetic Modifications : Developing derivatives with improved properties.
- Structural Elucidation : Determining the crystal structure for accurate characterization.
properties
IUPAC Name |
methyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,7(12)13-3)10-5-6(11)4-9-10/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBKBBDINBAKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-pyrazol-1-yl)-2-methyl-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



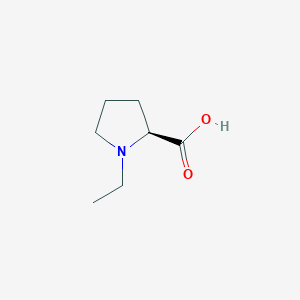
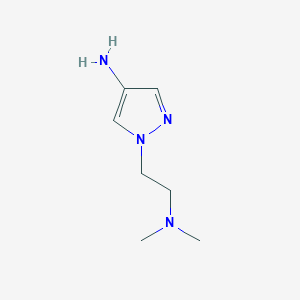
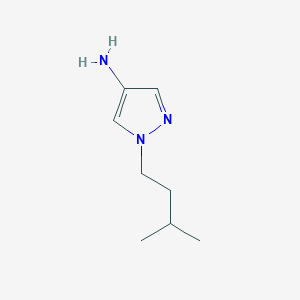
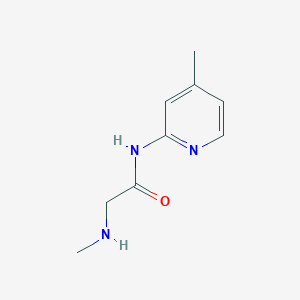
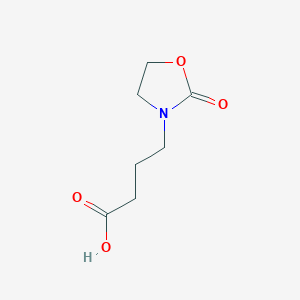
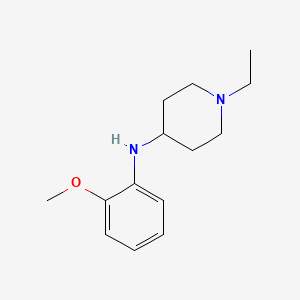
![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)
amine](/img/structure/B1416313.png)
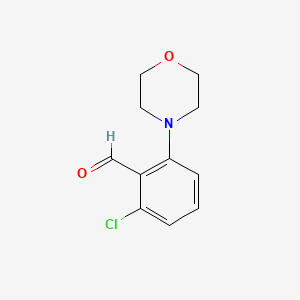
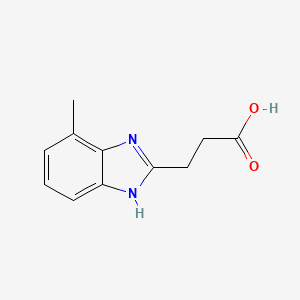

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)
![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)
![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)